(S)-GSK-3685032

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

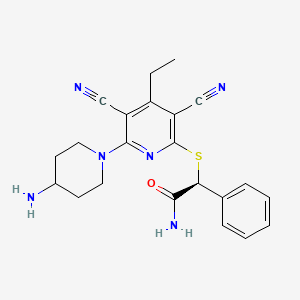

Molecular Formula |

C22H24N6OS |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

(2S)-2-[6-(4-aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide |

InChI |

InChI=1S/C22H24N6OS/c1-2-16-17(12-23)21(28-10-8-15(25)9-11-28)27-22(18(16)13-24)30-19(20(26)29)14-6-4-3-5-7-14/h3-7,15,19H,2,8-11,25H2,1H3,(H2,26,29)/t19-/m0/s1 |

InChI Key |

KNKHRZYILDZLRE-IBGZPJMESA-N |

Isomeric SMILES |

CCC1=C(C(=NC(=C1C#N)S[C@@H](C2=CC=CC=C2)C(=O)N)N3CCC(CC3)N)C#N |

Canonical SMILES |

CCC1=C(C(=NC(=C1C#N)SC(C2=CC=CC=C2)C(=O)N)N3CCC(CC3)N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

(S)-GSK-3685032 mechanism of inaction

An In-depth Technical Guide on the Core Mechanism of Inaction of (S)-GSK-3685032

Introduction

This compound is the inactive stereoisomer of GSK3685032, a potent, first-in-class, reversible, and highly selective inhibitor of DNA Methyltransferase 1 (DNMT1).[1][2] In drug development and molecular biology research, such inactive isomers serve as critical negative controls to confirm that the biological effects observed with the active compound are genuinely due to its specific interaction with the intended target.[1][3] The mechanism of inaction for this compound is not due to metabolic instability or poor cell permeability but is intrinsically linked to its three-dimensional stereochemistry. Its spatial arrangement prevents it from effectively binding to the DNMT1-DNA complex, a prerequisite for enzymatic inhibition. This guide elucidates this mechanism by first detailing the action of its active counterpart, (R)-GSK-3685032, and then contrasting it with the structural basis for the inactivity of the (S)-isomer.

The Active Isomer: (R)-GSK-3685032 Mechanism of Action

To comprehend the inaction of the (S)-isomer, one must first understand the mechanism of the active (R)-isomer, referred to as GSK3685032 in most literature.

DNA methylation is a fundamental epigenetic mechanism where methyl groups are added to DNA, primarily at CpG sites, leading to transcriptional silencing.[3][4][5] DNMT1 is the key "maintenance" methyltransferase, responsible for copying existing methylation patterns onto newly synthesized DNA strands during replication.[3][5] In many cancers, aberrant hypermethylation silences tumor suppressor genes.[4][5]

GSK3685032 is a non-covalent, non-nucleoside inhibitor that selectively targets DNMT1.[6][7][8] Crystallographic studies have revealed its unique mechanism: it competes with the active-site loop of DNMT1 to penetrate and bind within the minor groove of hemi-methylated DNA.[3][4] This action physically obstructs the DNMT1 enzyme from methylating the daughter DNA strand, leading to a passive, replication-dependent demethylation of the genome.[9] The consequences of this inhibition are the reversal of hypermethylation, reactivation of silenced genes (including immune-related genes), and subsequent inhibition of cancer cell growth.[6][7][10][11]

Core Mechanism of Inaction: Stereochemical Hindrance

The core of this compound's inaction lies in the principles of stereochemistry. This compound and (R)-GSK-3685032 are enantiomers—mirror images of each other that are not superimposable. Biological macromolecules, such as enzymes and their binding sites, are chiral themselves and thus can distinguish between enantiomers with high specificity.

The precise three-dimensional conformation of the active (R)-isomer allows it to fit perfectly into the binding pocket formed by DNMT1 and the hemi-methylated DNA substrate. This "lock-and-key" fit is stabilized by specific molecular interactions. In contrast, the (S)-isomer, with its mirrored configuration at the chiral center, is unable to achieve the same orientation. This results in steric hindrance—a clash between the atoms of the inhibitor and the binding site—preventing the formation of a stable complex.

This principle is validated by studies on other closely related but inactive analogs, such as GSK3510477. This analog, despite its structural similarity, fails to bind to the DNMT1-DNA complex and shows no effect on cell growth or caspase activity, confirming that the observed phenotypic effects of the active compound are strictly dependent on proper target engagement.[3] Therefore, the "mechanism of inaction" for this compound is a failure to bind its target due to an incompatible three-dimensional structure.

Data Presentation

The following tables summarize the quantitative data for the active inhibitor, GSK3685032, providing a benchmark against which the inaction of the (S)-isomer is measured.

Table 1: Biochemical Potency of GSK3685032

| Compound / Isomer | Target | IC50 (µM) | Selectivity | Mechanism |

|---|---|---|---|---|

| (R)-GSK-3685032 | DNMT1 | 0.036 | >2,500-fold vs DNMT3A/3B | Non-covalent, Reversible [3][6][10][11] |

| (R)-GSK-3685032 | DNMT3A/3L | >100 | - | -[10][11] |

| (R)-GSK-3685032 | DNMT3B/3L | >100 | - | -[10][11] |

| (R)-GSK-3685032 | Other Methyltransferases (n=34) | >10 | High | -[3] |

| This compound | DNMT1 | Inactive | N/A | Used as an experimental control [1] |

Table 2: Cellular Activity of GSK3685032 in Hematologic Cancer Cell Lines

| Compound / Isomer | Cell Lines | Endpoint | Median gIC50 (µM) | Outcome |

|---|---|---|---|---|

| (R)-GSK-3685032 | Panel of 51 lines (Leukemia, Lymphoma, Myeloma) | Cell Growth Inhibition (6 days) | 0.64 | Potent anti-proliferative effect[6][11][12] |

| This compound | N/A (as control) | Cell Growth Inhibition | Inactive | No significant effect on cell growth |

Experimental Protocols

Detailed methodologies are crucial for interpreting the data and understanding how the inactivity of this compound is confirmed.

DNMT1 Biochemical Inhibition Assay (Scintillation Proximity Assay - SPA)

This assay quantitatively measures the enzymatic activity of DNMT1 and its inhibition by test compounds.

-

Principle: The assay measures the incorporation of a radiolabeled methyl group from the donor S-adenosyl-L-methionine (SAM), [³H-SAM], onto a biotinylated, hemi-methylated DNA substrate.

-

Methodology:

-

Recombinant human DNMT1 enzyme is incubated with the hemi-methylated DNA substrate.

-

A solution of the test compound ((R)-GSK-3685032 or this compound) at various concentrations is added to the reaction wells.

-

The enzymatic reaction is initiated by the addition of [³H-SAM].

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and streptavidin-coated SPA beads are added. The biotinylated DNA substrate binds to the beads.

-

When a [³H]-methyl group is incorporated into the DNA, it is brought into close proximity to the scintillant in the bead, generating a light signal that is detected by a microplate reader.

-

-

Data Analysis: The signal intensity is proportional to DNMT1 activity. The results for this compound show no significant reduction in signal across a wide range of concentrations, confirming its lack of enzymatic inhibition. In contrast, (R)-GSK-3685032 shows a dose-dependent decrease in signal, from which an IC50 value is calculated.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

This assay determines the effect of a compound on the growth of cancer cells.

-

Principle: The assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Methodology:

-

Hematologic cancer cells (e.g., MV4-11 acute myeloid leukemia cells) are seeded into 96-well plates.[6]

-

Cells are treated with a range of concentrations of (R)-GSK-3685032 or this compound. A vehicle-only (e.g., DMSO) well serves as a negative control.

-

The plates are incubated for a period of 3 to 6 days to allow for cell division.[6]

-

The CellTiter-Glo® reagent is added to the wells, which lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.

-

Luminescence is read on a plate reader.

-

-

Data Analysis: For this compound, the luminescence remains comparable to the vehicle control, indicating no impact on cell proliferation. For (R)-GSK-3685032, a dose-dependent decrease in luminescence is observed, allowing for the calculation of a growth inhibition IC50 (gIC50).[6]

Mandatory Visualizations

Caption: Signaling pathway of DNMT1 inhibition by (R)-GSK-3685032.

Caption: Logical relationship of stereoisomer activity and binding.

Caption: Experimental workflow for a DNMT1 biochemical (SPA) assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. drughunter.com [drughunter.com]

- 3. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ora.ox.ac.uk [ora.ox.ac.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. GSK3685032 | DNMT1 Inhibitor| transcriptional activation | TargetMol [targetmol.com]

- 8. GSK3685032 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. GSK3685032 (GSK-3685032) | DNMT1 inhibitor | Probechem Biochemicals [probechem.com]

- 12. glpbio.com [glpbio.com]

Chiral Enantiomers (S)-GSK-3685032 and (R)-GSK-3685032: A Technical Deep Dive into Stereoselective DNMT1 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-3685032 is a potent, selective, and reversible non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme in the maintenance of DNA methylation patterns and a high-priority target in oncology. This technical guide provides a detailed comparative analysis of the (S) and (R) enantiomers of GSK-3685032, highlighting the critical role of stereochemistry in its biological activity. The information presented herein is curated from seminal publications and technical documentation to support research and development efforts in the field of epigenetics and cancer therapeutics.

Core Differences: Stereochemistry and Biological Activity

(S)-GSK-3685032 and (R)-GSK-3685032 are non-superimposable mirror images of each other, known as enantiomers. This seemingly subtle difference in their three-dimensional arrangement of atoms leads to a profound disparity in their biological function. The (R)-enantiomer is the biologically active form, potently inhibiting DNMT1, while the (S)-enantiomer is considered inactive and serves as a valuable negative control in experimental settings.[1] This stereospecificity underscores the precise molecular interactions required for effective inhibition of the DNMT1 enzyme.

Quantitative Data Summary

The following tables summarize the key quantitative data for the active (R)-GSK-3685032 enantiomer.

Table 1: In Vitro Potency and Selectivity of (R)-GSK-3685032

| Target | Assay Type | IC50 (µM) | Selectivity vs. DNMT3A/3L & DNMT3B/3L | Reference |

| DNMT1 | Scintillation Proximity Assay (SPA) | 0.036 | >2,500-fold | [2] |

Table 2: Cellular Activity of (R)-GSK-3685032 in Hematologic Cancer Cell Lines

| Cell Line Panel (51 total) | Assay | Median Growth IC50 (gIC50) (µM) | Reference |

| Leukemia, Lymphoma, Multiple Myeloma | 6-day proliferation assay | 0.64 | [2] |

Mechanism of Action and Signaling Pathway

(R)-GSK-3685032 exerts its effect through competitive inhibition of DNMT1. It binds to the catalytic pocket of DNMT1, preventing the enzyme from methylating hemi-methylated DNA during replication. This leads to a passive, replication-dependent demethylation of the genome, reactivation of tumor suppressor genes, and subsequent inhibition of cancer cell growth.[3]

The inhibition of DNMT1 by (R)-GSK-3685032 leads to the restoration of normal gene expression patterns that are often silenced in cancer cells.

Experimental Protocols

DNMT1 Inhibition Assay (Scintillation Proximity Assay)

This assay is a high-throughput method used to quantify the enzymatic activity of DNMT1 and assess the potency of inhibitors.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a biotinylated, hemi-methylated DNA substrate, tritiated S-adenosyl methionine ([³H]-SAM), and the DNMT1 enzyme in an appropriate assay buffer.

-

Compound Incubation: (R)-GSK-3685032, this compound, or a vehicle control is added to the reaction mixture at various concentrations.

-

Enzymatic Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature, during which DNMT1 transfers the [³H]-methyl group from SAM to the cytosine residues on the DNA substrate.

-

Detection: Streptavidin-coated SPA beads are added to the reaction. These beads bind to the biotinylated DNA substrate. When a [³H]-methyl group has been incorporated into the DNA, the bead is brought into close proximity with the scintillant embedded in the bead, resulting in the emission of light.

-

Data Analysis: The light signal is measured using a microplate scintillation counter. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Chiral Separation of (S)- and (R)-GSK-3685032

The separation of the (S) and (R) enantiomers of GSK-3685032 is typically achieved using chiral High-Performance Liquid Chromatography (HPLC). While the exact proprietary method may vary, a general protocol is outlined below. The synthesis of the individual enantiomers is detailed in patent WO2017216727A1.[4]

-

Column Selection: A chiral stationary phase (CSP) column is selected. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds.

-

Mobile Phase Preparation: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is prepared. The ratio of the solvents is optimized to achieve the best separation.

-

Sample Preparation: A solution of the racemic GSK-3685032 is prepared in a suitable solvent.

-

Chromatographic Run: The sample is injected onto the chiral HPLC system. The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation.

-

Detection: The separated enantiomers are detected as they elute from the column, typically using a UV detector.

-

Fraction Collection: If preparative separation is required, the fractions corresponding to each enantiomer peak are collected.

Conclusion

The stark difference in biological activity between this compound and (R)-GSK-3685032 provides a compelling example of the importance of stereochemistry in drug design and development. (R)-GSK-3685032 has emerged as a promising therapeutic candidate due to its potent and selective inhibition of DNMT1. The inactive (S)-enantiomer, in turn, serves as an indispensable tool for validating the on-target effects of its active counterpart. This technical guide provides a foundational understanding of these enantiomers, their differential activities, and the experimental approaches to their characterization, which will be of significant value to researchers in the field of epigenetic drug discovery.

References

- 1. file.glpbio.com [file.glpbio.com]

- 2. GSK3685032 (GSK-3685032) | DNMT1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. ora.ox.ac.uk [ora.ox.ac.uk]

- 4. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Stereochemistry of GSK-3685032: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical stereochemical aspects of GSK-3685032, a first-in-class, reversible, and selective inhibitor of DNA methyltransferase 1 (DNMT1). Understanding the precise three-dimensional arrangement of this molecule is paramount to comprehending its potent and selective biological activity. This document provides a comprehensive overview of its stereochemistry, synthesis, and interaction with its target, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Concepts: The Significance of Stereochemistry

GSK-3685032 possesses a single chiral center, giving rise to two enantiomers: (R)-GSK-3685032 and (S)-GSK-3685032. It is the (R)-enantiomer that constitutes the active pharmaceutical ingredient, exhibiting potent inhibitory activity against DNMT1.[1] The (S)-enantiomer serves as a crucial experimental control to demonstrate the stereospecificity of the biological effects. The distinct spatial arrangement of the substituents around the chiral carbon dictates the molecule's ability to bind effectively to the active site of the DNMT1 enzyme.

Synthesis and Chiral Resolution

The synthesis of GSK-3685032 is detailed in patent WO2017216727A1, specifically under Example 143.[1] While the full, unabridged synthesis protocol is proprietary, the key steps involve the construction of the substituted pyridine core, followed by the introduction of the pyrazole and aminomethylcyclohexyl moieties.

A critical step in the synthesis is the resolution of the racemic mixture to isolate the desired (R)-enantiomer. This is typically achieved through preparative chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation. The isolation of the individual enantiomers is essential for ensuring the potency and safety of the final drug substance.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the stereospecific activity and properties of GSK-3685032.

| Compound | DNMT1 IC50 (µM) | Selectivity over DNMT3A/3L | Selectivity over DNMT3B/3L |

| (R)-GSK-3685032 | 0.036[2] | >2,500-fold[2] | >2,500-fold[2] |

| This compound | Significantly less active (used as a negative control) | - | - |

| Crystallographic Data (PDB ID: 6X9K) | |

| Resolution | 2.65 Å[3] |

| R-Value Free | 0.228[3] |

| R-Value Work | 0.182[3] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

DNMT1 Inhibition Assay (Scintillation Proximity Assay - SPA)

This assay quantifies the enzymatic activity of DNMT1 and the inhibitory potential of compounds like GSK-3685032.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human DNMT1 enzyme, a biotinylated hemi-methylated DNA substrate, and S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) in an appropriate assay buffer.

-

Compound Incubation: GSK-3685032, at varying concentrations, is pre-incubated with the DNMT1 enzyme to allow for binding.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the DNA substrate and ³H-SAM.

-

Reaction Quenching and Detection: After a defined incubation period, the reaction is stopped. Streptavidin-coated SPA beads are added, which bind to the biotinylated DNA. The proximity of the incorporated ³H-methyl groups to the scintillant in the beads results in the emission of light, which is measured using a microplate scintillation counter.

-

Data Analysis: The reduction in scintillation signal in the presence of the inhibitor is used to calculate the IC₅₀ value, representing the concentration of the inhibitor required to reduce DNMT1 activity by 50%.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment. The binding of a ligand, such as GSK-3685032, to its target protein, DNMT1, typically increases the protein's thermal stability.

Methodology:

-

Cell Treatment: Intact cells are treated with either vehicle (DMSO) or GSK-3685032 at a desired concentration.

-

Heating: The treated cells are heated to a range of temperatures.

-

Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

-

Protein Detection: The amount of soluble DNMT1 remaining at each temperature is quantified by a standard protein detection method, such as Western blotting or mass spectrometry.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble DNMT1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of GSK-3685032 indicates target engagement.

Signaling Pathway and Experimental Workflow

The mechanism of action of GSK-3685032 involves the direct inhibition of DNMT1, leading to a cascade of downstream effects. The following diagrams, generated using the DOT language, illustrate the signaling pathway and a typical experimental workflow.

Caption: Signaling pathway of GSK-3685032 action.

Caption: Experimental workflow for GSK-3685032 characterization.

References

(S)-GSK-3685032: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GSK-3685032 is the (S)-enantiomer of GSK-3685032, a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1). While the (R)-enantiomer, GSK-3685032, is the biologically active form that has demonstrated significant potential in cancer therapy, this compound serves as a crucial experimental control for in-vitro and in-vivo studies.[1] This document provides a detailed technical guide on the chemical structure, properties, and biological context of this compound and its active counterpart.

Chemical Structure and Properties

This compound is a synthetic organic compound with a complex heterocyclic structure.

Chemical Structure:

-

IUPAC Name: (2S)-2-{[6-(4-aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl}-2-phenylacetamide

-

CAS Number: 2170142-58-0

-

Molecular Formula: C₂₂H₂₄N₆OS

-

SMILES: N#CC1=C(N=C(S--INVALID-LINK--C(N)=O)C(C#N)=C1CC)N3CCC(N)CC3

Physicochemical Properties

Detailed experimental data on the physicochemical properties of the isolated (S)-isomer are not extensively available in the public domain. The following table summarizes the known properties of the active (R)-isomer, GSK-3685032, which are expected to be very similar for the (S)-enantiomer, with the exception of optical rotation.

| Property | Value | Reference |

| Molecular Weight | 420.53 g/mol | [2] |

| Appearance | Solid | [3] |

| Solubility | DMSO: 26.4 mg/mL (62.78 mM) | [4] |

| Optical Purity (for R-isomer) | 99% e.e. | [5] |

Biological Activity and Mechanism of Action

The biological activity of this class of compounds is primarily attributed to the (R)-enantiomer, GSK-3685032. It is a first-in-class, reversible, and highly selective non-nucleoside inhibitor of DNMT1.[6][7][8]

Mechanism of Action

GSK-3685032 exerts its effect by inhibiting the enzymatic activity of DNMT1, the enzyme responsible for maintaining DNA methylation patterns during cell division. This inhibition leads to a passive demethylation of the genome in rapidly dividing cells, such as cancer cells. The key aspects of its mechanism include:

-

Selective DNMT1 Inhibition: GSK-3685032 shows high selectivity for DNMT1 over DNMT3A and DNMT3B.[2]

-

Reversible and Non-covalent Binding: Unlike traditional nucleoside analog inhibitors, GSK-3685032 binds to DNMT1 in a reversible and non-covalent manner.[7]

-

Induction of DNA Hypomethylation: Inhibition of DNMT1 leads to a significant reduction in global DNA methylation levels.[2][7]

-

Transcriptional Activation: The resulting hypomethylation leads to the re-expression of silenced genes, including tumor suppressor genes.[7]

Signaling Pathways

The inhibition of DNMT1 by GSK-3685032 triggers a cascade of downstream cellular events. The resulting DNA hypomethylation and re-expression of silenced genes can activate various signaling pathways, most notably those related to the immune response.

Caption: Mechanism of action of (R)-GSK-3685032.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of GSK-3685032 and its enantiomer are crucial for researchers. The following sections provide summaries of key experimental procedures.

Synthesis of this compound

The synthesis of this compound and its (R)-enantiomer involves a multi-step chemical synthesis. While the detailed, step-by-step protocol from the primary literature's supplementary information is not publicly available, the general approach involves the chiral separation of a racemic mixture or an asymmetric synthesis to obtain the desired enantiomer. The synthesis would typically culminate in the coupling of the chiral phenylacetamide moiety with the substituted pyridine core.

DNMT1 Enzymatic Assay (Scintillation Proximity Assay)

The inhibitory activity of compounds against DNMT1 is often determined using a Scintillation Proximity Assay (SPA). This assay measures the incorporation of a radiolabeled methyl group from [³H]-S-adenosyl-L-methionine (SAM) onto a biotinylated DNA substrate.[9][10][11]

General Protocol:

-

Reaction Setup: A reaction mixture is prepared containing the DNMT1 enzyme, a biotinylated hemimethylated DNA substrate, and the test compound (this compound or its enantiomer) at various concentrations in an appropriate assay buffer.

-

Initiation: The enzymatic reaction is initiated by the addition of [³H]-SAM.

-

Incubation: The reaction is allowed to proceed for a defined period at 37°C.

-

Termination and Detection: The reaction is stopped, and streptavidin-coated SPA beads are added. These beads bind to the biotinylated DNA. When a [³H]-methyl group has been incorporated into the DNA, the proximity of the radioisotope to the scintillant in the bead results in the emission of light, which is measured using a scintillation counter.

-

Data Analysis: The amount of light emitted is proportional to the DNMT1 activity. The IC₅₀ value for the inhibitor is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Workflow for DNMT1 Scintillation Proximity Assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[12][13][14][15][16]

General Protocol:

-

Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

-

Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation.

-

Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the insoluble fraction by centrifugation.

-

Protein Detection: The amount of soluble target protein (DNMT1) in the supernatant is quantified, typically by Western blotting or other immunoassays.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

DNA Methylation Analysis

The effect of DNMT1 inhibitors on global DNA methylation in cells can be assessed using various techniques, such as whole-genome bisulfite sequencing (WGBS) or reduced representation bisulfite sequencing (RRBS).[17][18][19][20]

General Workflow for Bisulfite Sequencing:

-

Genomic DNA Extraction: DNA is isolated from cells treated with the test compound or vehicle.

-

Bisulfite Conversion: The DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

Library Preparation and Sequencing: The bisulfite-converted DNA is used to prepare a sequencing library, which is then sequenced using a next-generation sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome, and the methylation status of each CpG site is determined by comparing the sequence to the unconverted reference.

Summary of Quantitative Data

The following tables summarize the key quantitative data for the active (R)-isomer, GSK-3685032.

In Vitro Activity

| Parameter | Value | Cell Line/Assay | Reference |

| DNMT1 IC₅₀ | 0.036 µM | Scintillation Proximity Assay | [2][7] |

| Median Growth IC₅₀ | 0.64 µM | Panel of 51 hematological cancer cell lines | [3] |

In Vivo Efficacy

| Animal Model | Dosing | Outcome | Reference |

| MV4-11 or SKM-1 xenograft models | 1-45 mg/kg, s.c. | Dose-dependent tumor growth inhibition | [7] |

Conclusion

This compound is an essential tool for researchers studying the biological effects of its active enantiomer, GSK-3685032, a potent and selective DNMT1 inhibitor. Understanding the chemical properties, biological activity, and associated experimental protocols of both enantiomers is critical for the accurate interpretation of research findings and for the continued development of novel epigenetic therapies. This guide provides a comprehensive overview of the current knowledge of this compound and its active counterpart, serving as a valuable resource for the scientific community.

References

- 1. This compound - Nordic Biosite [nordicbiosite.com]

- 2. selleckchem.com [selleckchem.com]

- 3. GSK3685032 (GSK-3685032) | DNMT1 inhibitor | Probechem Biochemicals [probechem.com]

- 4. Introduction to DNA Methylation Analysis — methylprep 1.6.5 documentation [life-epigenetics-methylprep.readthedocs-hosted.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification of DNMT1 Selective Antagonists Using a Novel Scintillation Proximity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of DNMT1 selective antagonists using a novel scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 15. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Practical Guide to the Measurement and Analysis of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeted DNA Methylation Analysis Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. Advances in measuring DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]

The Inert Nature of (S)-GSK-3685032: A Tale of Stereoselective Inactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the concept of biological inertness through the lens of (S)-GSK-3685032, the inactive enantiomer of the potent and selective DNA Methyltransferase 1 (DNMT1) inhibitor, GSK-3685032. In drug development, understanding the stereochemistry of a molecule is paramount, as different enantiomers of a chiral drug can have vastly different pharmacological, pharmacokinetic, and toxicological properties. While the (R)-enantiomer of GSK-3685032 is a highly active compound, its (S)-counterpart serves as a crucial experimental control, demonstrating a profound lack of biological activity. This document will detail the evidence for this inertness, providing quantitative data for its active counterpart for comparison, outlining the experimental protocols used to assess its activity, and visualizing the underlying principles of its inaction.

Executive Summary

GSK-3685032 is a first-in-class, non-nucleoside, reversible, and selective inhibitor of DNMT1.[1] The biological activity of this compound resides entirely in its (R)-enantiomer. The (S)-enantiomer, this compound, is considered biologically inert and is utilized as a negative control in experimental settings.[2] This stereospecificity highlights the precise three-dimensional interaction required for the inhibition of DNMT1. While direct quantitative data for the (S)-enantiomer is not extensively published, a closely related inactive analog, GSK3510477, which shares the same core structure but lacks the specific stereochemistry required for binding, has been shown to be devoid of activity in a range of assays.[3] This guide will leverage data from the active (R)-enantiomer and the inactive analog to illustrate the biological inertness of this compound.

Data Presentation: A Study in Contrasts

The biological inertness of this compound is best understood in the context of the potent activity of its (R)-enantiomer. The following tables summarize the quantitative data for the active form of GSK-3685032, which stands in stark contrast to the lack of activity observed for its inactive counterparts.

Table 1: In Vitro Enzymatic Activity of GSK-3685032

| Target | Assay Type | IC50 (µM) | Selectivity vs. DNMT3A/3L & DNMT3B/3L | Reference |

| DNMT1 | Enzymatic | 0.036 | >2500-fold | [4][5][6] |

| Other Methyltransferases (panel) | Enzymatic | >10 | - | [4][6] |

| Kinases (panel) | Enzymatic | >10 | - |

Table 2: Cellular Activity of GSK-3685032

| Cell Line(s) | Assay Type | Endpoint | Value (µM) | Reference |

| Hematologic Cancer Cell Lines (panel of 51) | Cell Growth | Median Growth IC50 (gIC50) | 0.64 | [7] |

| MV4-11 | Cell Growth Inhibition | Time-dependent decrease in gIC50 | - | [7] |

| MV4-11 | Gene Transcription | Dose-dependent increase | - | [7] |

In contrast, the inactive analog GSK3510477 showed no changes in cell growth or caspase activity, confirming that the observed phenotypic effects are dependent on DNMT1 inhibition.[3]

Experimental Protocols

The determination of the biological inertness of this compound relies on a suite of standardized in vitro and cellular assays. Below are detailed methodologies for the key experiments cited.

DNMT1 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DNMT1.

-

Principle: A universal DNMT1 substrate is coated on a microplate. The DNMT1 enzyme transfers a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the cytosine residues on the substrate. The extent of methylation is then detected using an antibody specific for 5-methylcytosine, which is subsequently quantified colorimetrically or fluorometrically.

-

Materials:

-

Recombinant human DNMT1 enzyme

-

DNMT1 substrate-coated microplate

-

S-adenosyl-L-methionine (SAM)

-

Test compounds (e.g., this compound, (R)-GSK-3685032)

-

Anti-5-methylcytosine primary antibody

-

HRP-conjugated secondary antibody

-

Colorimetric substrate (e.g., TMB)

-

Stop solution

-

Assay buffer and wash buffer

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

To the substrate-coated wells, add the DNMT1 enzyme, SAM, and the test compound or vehicle control.

-

Incubate the plate to allow the enzymatic reaction to proceed.

-

Wash the wells to remove unreacted components.

-

Add the anti-5-methylcytosine antibody and incubate.

-

Wash the wells and add the HRP-conjugated secondary antibody.

-

After incubation and washing, add the colorimetric substrate.

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

Cellular Proliferation Assay (MV4-11 Cells)

This assay assesses the effect of a compound on the proliferation of the MV4-11 acute myeloid leukemia cell line.

-

Principle: The proliferation of MV4-11 cells is measured over time in the presence of varying concentrations of the test compound. Cell viability can be determined using various methods, such as MTT, CellTiter-Glo, or by direct cell counting.

-

Materials:

-

MV4-11 cells

-

Complete growth medium (e.g., IMDM with 10% FBS)

-

Test compounds

-

96-well cell culture plates

-

MTT reagent or CellTiter-Glo reagent

-

Plate reader

-

-

Procedure:

-

Seed MV4-11 cells at a defined density into 96-well plates.

-

Add serial dilutions of the test compounds to the wells. Include a vehicle-only control.

-

Incubate the plates for a specified period (e.g., 3-6 days).

-

At the end of the incubation, add the viability reagent (e.g., MTT) and incubate as required.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

-

Cellular DNA Methylation Assay

This assay measures changes in global DNA methylation within cells following treatment with a test compound.

-

Principle: Genomic DNA is extracted from treated cells and the level of 5-methylcytosine is quantified. This can be achieved through various methods, including ELISA-based kits, liquid chromatography-mass spectrometry (LC-MS), or bisulfite sequencing.

-

Materials:

-

Cells treated with test compounds

-

Genomic DNA extraction kit

-

DNA methylation quantification kit (e.g., ELISA-based) or access to LC-MS/bisulfite sequencing services.

-

-

Procedure (ELISA-based):

-

Extract genomic DNA from treated and control cells.

-

Denature the DNA and coat it onto a microplate.

-

Add an anti-5-methylcytosine antibody to the wells and incubate.

-

Wash and add a labeled secondary antibody.

-

Detect the signal using a colorimetric or fluorometric substrate.

-

Quantify the amount of 5-methylcytosine relative to a standard curve or control DNA.

-

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows related to the biological inertness of this compound.

References

- 1. drughunter.com [drughunter.com]

- 2. 2.8. DNA Methyltransferase Activity [bio-protocol.org]

- 3. ora.ox.ac.uk [ora.ox.ac.uk]

- 4. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EpiQuik DNMT1 Activity/Inhibitor Screening Assay Core Kit | EpigenTek [epigentek.com]

- 6. GSK3685032 (GSK-3685032) | DNMT1 inhibitor | Probechem Biochemicals [probechem.com]

- 7. medchemexpress.com [medchemexpress.com]

Investigating Off-Target Effects of (S)-GSK-3685032: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the methodologies for assessing the off-target effects of (S)-GSK-3685032, a potent and selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1). While this compound has been designed for high specificity to avoid the toxicities associated with older, non-selective hypomethylating agents, a thorough investigation of potential off-target interactions is a critical component of its preclinical characterization.[1] This guide provides a framework for such an investigation, detailing the experimental protocols and data presentation necessary for a comprehensive evaluation.

Introduction to this compound and Off-Target Effects

This compound is a first-in-class, reversible, and selective non-nucleoside inhibitor of DNMT1.[1] Unlike traditional DNA hypomethylating agents such as decitabine, which are incorporated into DNA and irreversibly inhibit all active DNMTs (DNMT1, DNMT3A, and DNMT3B), this compound acts via a distinct mechanism. It competes with the DNMT1 active-site loop for binding to hemimethylated DNA, leading to the selective and reversible inhibition of DNMT1 activity.[1] This high selectivity is intended to minimize off-target effects, particularly DNA damage-induced toxicities, which are a significant limitation of older drugs in this class.[1]

The investigation of off-target effects is crucial to ensure that the observed biological activity of a compound is due to its intended mechanism and to identify any potential for adverse effects. For an epigenetic modulator like this compound, this involves screening against a broad range of related and unrelated biological targets.

Core Principles of Off-Target Assessment

A comprehensive off-target assessment for a compound like this compound involves a tiered approach, beginning with broad, high-throughput screening and progressing to more focused cellular and functional assays. The primary goals are to:

-

Establish Selectivity: Quantify the inhibitory activity against the intended target (DNMT1) versus closely related enzymes (e.g., DNMT3A, DNMT3B, and other methyltransferases).

-

Identify Unintended Interactions: Screen for binding or inhibitory activity against a wide array of unrelated targets, such as kinases, GPCRs, ion channels, and other enzymes.

-

Characterize Cellular Effects: Determine if the compound elicits cellular phenotypes that are inconsistent with its on-target mechanism.

The following sections detail the experimental protocols and data presentation for a robust off-target investigation of this compound.

Data Presentation: Summarizing Off-Target Screening Results

Clear and concise data presentation is essential for interpreting the selectivity profile of this compound. Quantitative data from off-target screening should be organized into structured tables for easy comparison.

Table 1: Selectivity of this compound against DNMT Family Members

| Target | IC50 (µM) | Selectivity vs. DNMT1 |

| DNMT1 | 0.036 | - |

| DNMT3A/3L | >100 | >2500-fold |

| DNMT3B/3L | >100 | >2500-fold |

Data is representative and compiled from publicly available information. IC50 values indicate the half-maximal inhibitory concentration.[2]

Table 2: Summary of this compound Activity in Broad Panel Screens

| Panel Type | Number of Targets Screened | Concentration Tested (µM) | Results |

| Kinase Panel | 369 | 10 | No significant inhibition observed |

| Methyltransferase Panel | >30 | 10 | No significant inhibition observed |

| General Safety Panel | 44 | 10 | No significant off-target interactions identified |

This table summarizes the findings from broad off-target screening panels, demonstrating the high selectivity of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to assess the off-target effects of this compound.

Broad Panel Off-Target Screening

To identify potential off-target interactions across the human proteome, this compound should be screened against large, commercially available panels of kinases and other safety-relevant targets.

4.1.1. Kinase Panel Screening (e.g., Eurofins SafetyScreen)

-

Objective: To assess the inhibitory activity of this compound against a broad range of human kinases.

-

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. For single-point screening, a final assay concentration of 10 µM is typically used.

-

Assay Principle: The specific assay format may vary (e.g., radiometric, luminescence, TR-FRET), but the general principle involves measuring the activity of each kinase in the presence and absence of the test compound.[3] Radiometric assays, such as those using [γ-³³P]-ATP, are a common standard.

-

Procedure (Radiometric Example):

-

In a microplate, combine a buffer solution containing ATP (at a concentration near the Km for each kinase, or at a standard concentration like 1 mM for safety screening), the specific kinase, and its corresponding substrate (peptide or protein).[3][4]

-

Add this compound or vehicle control (DMSO) to the wells.

-

Initiate the kinase reaction by adding [γ-³³P]-ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and capture the phosphorylated substrate on a filter membrane.

-

Wash the membrane to remove unincorporated [γ-³³P]-ATP.

-

Quantify the radioactivity on the filter using a scintillation counter.

-

-

Data Analysis: Calculate the percent inhibition of each kinase by comparing the activity in the presence of this compound to the vehicle control. Significant inhibition is typically defined as >50% at a 10 µM concentration.

-

4.1.2. Methyltransferase Panel Screening (e.g., Reaction Biology HotSpot)

-

Objective: To evaluate the selectivity of this compound against a panel of histone and other protein methyltransferases.

-

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. A final assay concentration of 10 µM is standard for initial screening.

-

Assay Principle: A radiometric filter-binding assay is the gold standard for this type of screen. It measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate.[5][6][7]

-

Procedure:

-

In a microplate, combine a reaction buffer, the specific methyltransferase, its substrate (e.g., a histone peptide or nucleosome), and this compound or vehicle control.[5][7]

-

Initiate the reaction by adding radiolabeled [³H]-SAM.[5][7]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

-

Spot the reaction mixture onto a filter paper.

-

Wash the filter paper to remove unreacted [³H]-SAM, leaving the radiolabeled methylated substrate bound.[5][7]

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

-

Data Analysis: Calculate the percent inhibition for each methyltransferase relative to the vehicle control.

-

DNMT Selectivity Profiling

A key aspect of characterizing this compound is to quantify its selectivity for DNMT1 over the de novo methyltransferases, DNMT3A and DNMT3B.

4.2.1. Scintillation Proximity Assay (SPA) for DNMT Inhibition

-

Objective: To determine the IC50 values of this compound against DNMT1, DNMT3A, and DNMT3B.

-

Methodology:

-

Reagents and Materials:

-

Recombinant human DNMT1, DNMT3A/3L complex, and DNMT3B/3L complex.

-

Biotinylated hemimethylated DNA substrate for DNMT1.

-

Biotinylated unmethylated DNA substrate for DNMT3A and DNMT3B.

-

[³H]-S-adenosylmethionine ([³H]-SAM).

-

Streptavidin-coated SPA beads.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.8, 1 mM EDTA, 1 mM DTT, 10% glycerol).[8]

-

This compound serially diluted in DMSO.

-

-

Procedure:

-

In a 384-well plate, add the assay buffer, the respective DNMT enzyme, and the corresponding biotinylated DNA substrate.[8]

-

Add the serially diluted this compound or vehicle control.

-

Initiate the methylation reaction by adding [³H]-SAM.[8]

-

Incubate the plate for a defined period (e.g., 3.5 hours) at a controlled temperature (e.g., 30°C).[8]

-

Stop the reaction and add streptavidin-coated SPA beads. The biotinylated DNA substrate captures the radiolabeled methyl groups in close proximity to the beads.[8]

-

Allow the beads to settle and measure the light emission using a microplate scintillation counter.

-

-

Data Analysis: Plot the SPA signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each enzyme.

-

Cellular Target Engagement

To confirm that this compound interacts with its intended target in a cellular context and to investigate potential off-target binding in an unbiased manner, the Cellular Thermal Shift Assay (CETSA) is employed.

4.3.1. Cellular Thermal Shift Assay (CETSA) with Western Blotting

-

Objective: To demonstrate that this compound binds to and stabilizes DNMT1 in intact cells.

-

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., a human cancer cell line with detectable DNMT1 expression) to approximately 80% confluency.

-

Treat the cells with this compound at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1-3 hours) at 37°C.[9]

-

-

Heat Treatment:

-

Harvest and wash the cells, then resuspend them in a buffer such as PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2.5°C or 3°C increments) for a short duration (e.g., 3-8 minutes) using a thermal cycler, followed by a cooling step at room temperature.[9][10][11]

-

-

Lysis and Protein Fractionation:

-

Protein Analysis:

-

Collect the supernatant (soluble fraction) and determine the protein concentration.

-

Prepare samples for SDS-PAGE and Western blotting.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]

-

Probe the membrane with a primary antibody specific for DNMT1, followed by an appropriate HRP-conjugated secondary antibody.[10]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Quantify the band intensities for DNMT1 at each temperature. Plot the percentage of soluble DNMT1 relative to the unheated control against the temperature for both vehicle- and drug-treated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement and stabilization.

-

Visualizations of Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and the on-target signaling pathway of this compound.

Caption: On-target signaling pathway of this compound.

Caption: General workflow for broad panel off-target screening.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The methodologies outlined in this guide provide a comprehensive framework for investigating the off-target effects of this compound. By employing broad panel screening, detailed selectivity profiling, and cellular target engagement assays, researchers can build a robust data package to confirm the high selectivity of this compound. The available data strongly suggest that this compound has a clean off-target profile, which is a significant advantage over older, less selective DNA methyltransferase inhibitors. This high degree of selectivity not only provides a clearer understanding of the biological consequences of specific DNMT1 inhibition but also supports a more favorable safety profile for its potential therapeutic applications.

References

- 1. ora.ox.ac.uk [ora.ox.ac.uk]

- 2. selleckchem.com [selleckchem.com]

- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Identification of DNMT1 Selective Antagonists Using a Novel Scintillation Proximity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 11. tandfonline.com [tandfonline.com]

Foundational Research on GSK-3685032 and Its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research surrounding GSK-3685032, a first-in-class, selective, and reversible inhibitor of DNA methyltransferase 1 (DNMT1). This document details its mechanism of action, the role of its isomers, and key experimental findings, offering a comprehensive resource for professionals in the field of oncology and epigenetic drug development.

Core Concepts and Mechanism of Action

GSK-3685032 is a non-nucleoside, non-covalent inhibitor of DNMT1, an enzyme crucial for maintaining DNA methylation patterns following DNA replication. Dysregulation of DNA methylation is a hallmark of cancer, making DNMT1 a compelling therapeutic target. Unlike traditional hypomethylating agents such as decitabine (DAC) and azacitidine (AZA), which are cytidine analogues that incorporate into DNA and covalently trap DNMTs, leading to their degradation and potential DNA damage, GSK-3685032 offers a distinct mechanism. It acts as a competitive inhibitor by occupying the space in the DNA minor groove that the DNMT1 active-site loop would normally penetrate, thus preventing the methylation of hemi-methylated DNA. This reversible and selective inhibition of DNMT1 leads to passive DNA demethylation during cell division without causing the DNA damage and associated toxicities seen with older agents.

The selectivity of GSK-3685032 for DNMT1 over the de novo methyltransferases DNMT3A and DNMT3B is a key attribute, minimizing off-target effects. This specificity allows for a more targeted therapeutic approach, focusing on the disruption of maintenance methylation, which is often exploited by cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies on GSK-3685032.

Table 1: In Vitro Potency and Selectivity of GSK-3685032

| Target | Assay Type | IC50 (µM) | Selectivity Fold (vs. DNMT1) | Reference |

| DNMT1 | Cell-free enzymatic assay | 0.036 | - | |

| DNMT3A/3L | Cell-free enzymatic assay | >2500-fold vs. DNMT1 | >2500 | |

| DNMT3B/3L | Cell-free enzymatic assay | >2500-fold vs. DNMT1 | >2500 |

Table 2: Anti-proliferative Activity of GSK-3685032 in Cancer Cell Lines

| Cell Line Panel | Effect | Median Growth IC50 (µM) after 6 days | Time-Dependency | Reference |

| 51 hematological cancer cell lines (leukemia, lymphoma, multiple myeloma) | Cytostatic | 0.64 | Increasing potency from 3 to 6 days |

Table 3: In Vivo Pharmacokinetics and Efficacy of GSK-3685032

| Parameter | Animal Model | Dosing | Value/Observation | Reference |

| Half-life (blood) | Mouse | 1-45 mg/kg, s.c. | >1.8 hours | |

| Exposure | Mouse | 1-45 mg/kg, s.c. | Dose-proportional | |

| Efficacy | Subcutaneous MV4-11 or SKM-1 xenograft models | 1-45 mg/kg, s.c., twice daily for 28 days | Statistically significant dose-dependent tumor growth inhibition; clear regression at ≥30 mg/kg | |

| Global DNA Methylation | - | - | 83% maximal response (compared to 70% with DAC) |

Role of Isomers

The foundational research on GSK-3685032 also involved the use of its isomers as crucial experimental controls.

-

(S)-GSK-3685032: This isomer is utilized as an experimental control in various assays.

-

(R)-GSK-3685032: This is the R-enantiomer of GSK-3685032.

-

GSK3510477: This is an inactive analog of GSK-3685032 that serves as a negative control in experiments to demonstrate that the observed effects are due to the specific activity of GSK-3685032.

Signaling Pathways and Experimental Workflows

The inhibition of DNMT1 by GSK-3685032 initiates a cascade of downstream molecular events, primarily leading to the reactivation of silenced genes.

DNA Demethylation and Gene Reactivation Pathway

Caption: Mechanism of action of GSK-3685032 leading to DNA hypomethylation and downstream gene reactivation.

Experimental Workflow for Assessing In Vitro Anti-proliferative Effects

Methodological & Application

Application Notes and Protocols for (S)-GSK-3685032 in Cell-Based Methylation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GSK-3685032 is a potent, selective, and reversible inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3] As a non-covalent inhibitor, it offers a distinct advantage over traditional nucleoside analogs by inducing DNA hypomethylation and subsequent gene expression changes without causing DNA damage.[4] These characteristics make this compound a valuable tool for studying the role of DNA methylation in various biological processes and for developing novel therapeutic strategies against diseases such as cancer.

This document provides detailed application notes and protocols for the effective use of this compound in cell-based methylation assays. It includes quantitative data on its activity, step-by-step experimental procedures, and visualizations of the experimental workflow and relevant signaling pathways.

Mechanism of Action

This compound functions as a non-competitive inhibitor of DNMT1. It selectively binds to DNMT1 and blocks its ability to maintain DNA methylation patterns during cell division. This leads to a passive, replication-dependent demethylation of the genome, resulting in the re-expression of silenced genes, including tumor suppressor genes and endogenous retroviruses (ERVs).[5][6] The expression of ERVs can trigger a "viral mimicry" response, leading to the activation of an interferon (IFN) signaling pathway and subsequent anti-tumor effects.[7][8]

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay Type | Reference |

| IC50 (DNMT1) | 0.036 µM | Cell-free enzymatic assay | [3][9] |

| Median Growth IC50 | 0.64 µM | 6-day proliferation assay in a panel of 51 hematological cancer cell lines | [1][3] |

Table 2: Recommended Treatment Conditions for Cell-Based Assays

| Cell Line Type | Concentration Range | Treatment Duration | Key Observations | References |

| Hematological Cancer Cell Lines (e.g., T-ALL, AML) | 100 nM - 1 µM | 3 - 7 days | Significant demethylation and gene re-expression. Cell viability reduction is dose- and time-dependent. | [4] |

| Solid Tumor Cell Lines (e.g., Ovarian, Colon) | 100 nM - 10 µM | 2 - 6 days | Induction of interferon response and apoptosis. | [7] |

| General Cancer Cell Lines | 0.1 - 10 µM | 1 - 6 days | Growth inhibition is typically observed after 3 days of treatment. | [1][3] |

Table 3: Examples of this compound-Induced Hypomethylation at Specific Gene Promoters

| Gene | Cell Line | Treatment Condition | % Demethylation | Reference |

| TET2 | T-ALL cell lines | 300 nM for 7 days | Significant demethylation leading to gene re-expression | [4] |

| Endogenous Retroviruses (ERVs) | Ovarian Cancer cell lines | 500 nM for 72 hours | Upregulation of hypermethylated ERVs | [7] |

| RASSF1A | Non-small cell lung cancer (A549) | (Data with other DNMTi) | Demethylation from full to partial methylation | [10] |

| p15INK4b | AML cell lines | (Data with other DNMTi) | Hypomethylation and reactivation of expression | [11] |

Experimental Protocols

The following are detailed protocols for assessing changes in DNA methylation in cultured cells treated with this compound.

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells at a density that will allow for several population doublings without reaching confluency during the treatment period.

-

Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C for up to one month.

-

Treatment:

-

Thaw an aliquot of the 10 mM stock solution.

-

Dilute the stock solution to the desired final concentration in fresh, pre-warmed cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing this compound.

-

For long-term treatments (≥ 3 days), refresh the medium with the inhibitor every 24 hours to maintain its effective concentration.[4]

-

Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.

-

-

Cell Harvesting: After the desired treatment duration, harvest the cells for DNA extraction.

Protocol 2: Genomic DNA Extraction and Bisulfite Conversion

-

Genomic DNA Extraction: Extract high-quality genomic DNA from the harvested cells using a commercially available kit, following the manufacturer's instructions.

-

DNA Quantification and Quality Control: Quantify the extracted DNA using a spectrophotometer or a fluorometric method. Assess the purity of the DNA by measuring the A260/A280 ratio (should be ~1.8).

-

Bisulfite Conversion:

-

Use a commercial bisulfite conversion kit for efficient and reliable conversion of unmethylated cytosines to uracils. These kits typically streamline the process of denaturation, bisulfite treatment, desulfonation, and cleanup.

-

Follow the manufacturer's protocol, paying close attention to the recommended DNA input amount.

-

The bisulfite-converted DNA is now ready for downstream methylation analysis.

-

Protocol 3: DNA Methylation Analysis

Choose one of the following methods to analyze the methylation status of your target regions:

A. Locus-Specific Analysis: Pyrosequencing

This method provides quantitative methylation analysis of specific CpG sites within a PCR amplicon.

-

Primer Design: Design PCR primers specific for the bisulfite-converted DNA sequence of your region of interest. One of the PCR primers must be biotinylated. A separate sequencing primer is also required.

-

PCR Amplification: Perform PCR using the bisulfite-converted DNA as a template and the designed primers.

-

Pyrosequencing Reaction:

-

Data Analysis: The pyrosequencing software will generate a pyrogram and calculate the percentage of methylation at each CpG site based on the ratio of incorporated C and T nucleotides.

B. Genome-Wide Analysis: Illumina Infinium MethylationEPIC BeadChip

This array-based method allows for the high-throughput analysis of methylation levels at over 850,000 CpG sites across the human genome.[15]

-

Sample Preparation: Provide the required amount of high-quality, bisulfite-converted DNA as specified by the Illumina protocol.

-

Array Hybridization and Processing: Follow the Illumina Infinium HD Methylation Assay protocol for whole-genome amplification, fragmentation, hybridization to the BeadChip, washing, and staining.[16]

-

Scanning and Data Extraction: Scan the BeadChip using an Illumina iScan or HiScan system to obtain signal intensities for methylated and unmethylated probes.

-

Data Analysis:

-

Use software such as GenomeStudio or R packages like minfi for data normalization and quality control.[1][17]

-

Calculate Beta (β) values, which represent the ratio of the methylated probe intensity to the overall intensity and range from 0 (unmethylated) to 1 (fully methylated).

-

Perform differential methylation analysis to identify CpG sites with significant changes in methylation between treated and control samples.

-

C. Targeted or Genome-Wide Analysis: Bisulfite Sequencing

This "gold standard" method provides single-nucleotide resolution methylation information.

-

Primer Design (for targeted sequencing): Design PCR primers to amplify your region of interest from the bisulfite-converted DNA.

-

PCR Amplification: Amplify the target region.

-

Cloning and Sequencing (Sanger):

-

Clone the PCR products into a suitable vector.

-

Transform the vectors into competent E. coli.

-

Sequence individual clones using Sanger sequencing.

-

-

Next-Generation Sequencing (NGS):

-

Prepare a library from the bisulfite-converted DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis: Align the sequencing reads to a reference genome and analyze the C-to-T conversion rate to determine the methylation status of each CpG site.

Visualizations

Caption: Experimental workflow for cell-based methylation assays using this compound.

Caption: Signaling pathway activated by this compound leading to an interferon response.

References

- 1. index.knit [molepi.github.io]

- 2. Bisulfite Protocol | Stupar Lab [stuparlab.cfans.umn.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Exposing the DNA methylation-responsive compartment of the leukaemic genome in T-ALL cell lines support its potential as a novel therapeutic target in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative DNA Methylation Analysis by Pyrosequencing® - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ora.ox.ac.uk [ora.ox.ac.uk]

- 7. Inhibiting DNA methylation causes an interferon response in cancer via dsRNA including endogenous retroviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. Promoter methylation status of tumor suppressor genes and inhibition of expression of DNA methyltransferase 1 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNMT inhibitors reverse a specific signature of aberrant promoter DNA methylation and associated gene silencing in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. elearning.unite.it [elearning.unite.it]

- 14. Detection and Analysis of DNA Methylation by Pyrosequencing | Springer Nature Experiments [experiments.springernature.com]

- 15. dkfz.de [dkfz.de]

- 16. illumina.com [illumina.com]

- 17. DNA Methylation: Array Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]

Application Notes and Protocols for Utilizing (S)-GSK-3685032 as a Negative Control for the DNMT1 Inhibitor GSK-3685032 in Acute Myeloid Leukemia (AML) Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-3685032 is a potent, selective, and reversible small molecule inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] Its mechanism of action involves competing with the DNMT1 active-site loop for intercalation into hemi-methylated DNA, which prevents the maintenance of DNA methylation patterns during cell division.[1][2] This leads to passive DNA demethylation, transcriptional activation of tumor suppressor and immune-related genes, and subsequent inhibition of cell growth and induction of apoptosis in acute myeloid leukemia (AML) cells.[3][4] The active form of this compound is the (R)-enantiomer.[5] For robust experimental design, a proper negative control is essential to distinguish the specific effects of DNMT1 inhibition from off-target or non-specific cellular responses. The (S)-enantiomer, (S)-GSK-3685032, is the ideal negative control as it is stereochemically identical but pharmacologically inactive or significantly less active. Alternatively, the structurally related analog GSK3510477 has been validated as an inactive control that does not engage DNMT1.[1]

These application notes provide detailed protocols for using this compound as a negative control alongside the active (R)-GSK-3685032 in AML cell line-based assays.

Data Presentation

Table 1: In Vitro Activity of GSK-3685032 in AML and other Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | Assay Duration | IC50 / EC50 (µM) | Reference |

| MV4-11 | Acute Myeloid Leukemia | 6 days | gIC50: ~0.1 - 1 | [3] |

| GDM-1 | Acute Myeloid Leukemia | Not Specified | Not Specified | [3] |

| MOLM-16 | Acute Myeloid Leukemia | 48 hours | EC50: 0.005461 - 0.007349 | [4] |

| NB-4 | Acute Myeloid Leukemia | 48 hours | EC50: 0.005461 - 0.007349 | [4] |

| HEL 92.1.7 | Acute Myeloid Leukemia | 48 hours | EC50: 0.005461 - 0.007349 | [4] |

| HEL | Acute Myeloid Leukemia | 48 hours | EC50: 0.005461 - 0.007349 | [4] |

| EOL-1 | Acute Myeloid Leukemia | 48 hours | EC50: 0.005461 - 0.007349 | [4] |

| General Hematological Cancer Cell Lines | Leukemia, Lymphoma, Multiple Myeloma | 6 days | median gIC50: 0.64 | [3] |

gIC50: Growth inhibition concentration 50; EC50: Half-maximal effective concentration.

Mandatory Visualizations

Caption: DNMT1 Inhibition Pathway in AML.

References

- 1. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Suppression of DNMT1 combined with ATM or ATR inhibitor as a therapeutic combination of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

proper handling and storage of (S)-GSK-3685032 for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the proper handling, storage, and experimental use of (S)-GSK-3685032, a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1). Adherence to these protocols is crucial for ensuring experimental reproducibility and the integrity of results.

Introduction

This compound is a first-in-class, non-covalent, and reversible inhibitor of DNMT1 with high selectivity over DNMT3A and DNMT3B.[1][2] Its mechanism of action involves the inhibition of DNMT1, leading to a robust loss of DNA methylation, transcriptional activation of silenced genes, and subsequent inhibition of cancer cell growth.[1][3] This compound is a valuable tool for studying the role of DNA methylation in various biological processes and for preclinical drug development in oncology, particularly for hematologic malignancies.[2][3][4]

Physicochemical and Handling Properties

Proper handling and storage are paramount to maintain the stability and activity of this compound.

Storage and Stability

To ensure the long-term stability of this compound, it is essential to adhere to the following storage conditions.

| Form | Storage Temperature | Shelf Life | Special Instructions |

| Powder | -20°C | 3 years[5][6] | Store in a dry, dark place. |

| Stock Solution (in DMSO) | -80°C | 1-2 years[1][5] | Aliquot to avoid repeated freeze-thaw cycles.[5][6] |

| -20°C | 1 month[5][7] | For short-term storage. | |

| Working Solution (in vivo) | Prepare Fresh | Use on the same day[1][8] |

Solubility

This compound exhibits solubility in various solvents, which is critical for the preparation of stock and working solutions.

| Solvent | Concentration | Notes |

| DMSO | ≥ 26.4 mg/mL (62.78 mM)[6] | Use fresh, moisture-free DMSO for optimal solubility.[5] Sonication may be required.[6] |

| In Vivo Formulation | Varies | A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[6][8] |

Experimental Protocols

The following protocols provide a starting point for in vitro and in vivo experiments using this compound. Optimization may be necessary for specific cell lines or animal models.

In Vitro Protocol: Cell-Based Assays

This protocol outlines the steps for preparing this compound for use in cell culture experiments.

Workflow for In Vitro Experiments

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. GSK3685032 | DNA Methyltransferase | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for High-Throughput Screening of (S)-GSK-3685032, a Selective DNMT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GSK-3685032 is a potent, selective, and reversible inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] DNA methylation is a critical epigenetic modification that plays a key role in gene expression regulation, and its dysregulation is a hallmark of cancer.[3][4][5] DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cell division.[4] Inhibition of DNMT1 can lead to the re-expression of silenced tumor suppressor genes, making it an attractive therapeutic target in oncology.[2][6]

These application notes provide a comprehensive guide for incorporating this compound and other DNMT1 inhibitors into high-throughput screening (HTS) campaigns. The protocols detailed below are designed for the identification and characterization of novel DNMT1 inhibitors.

Clarification: this compound Target is DNMT1, not CBP/p300

It is important to clarify that this compound is a selective inhibitor of DNMT1. While both DNMT1 and the histone acetyltransferases CBP/p300 are epigenetic modifiers involved in cancer, they are distinct enzyme families with different functions. This document will focus on assays and protocols relevant to DNMT1 inhibition.

Signaling Pathway of DNMT1 in Cancer

DNMT1 plays a central role in maintaining the epigenetic landscape of a cell. In cancer, aberrant DNA hypermethylation mediated by DNMT1 leads to the silencing of tumor suppressor genes. The Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancers like colorectal cancer, has been shown to upregulate DNMT1 expression.[7][8][9] This creates a feedback loop that promotes tumorigenesis. By inhibiting DNMT1, compounds like this compound can reverse this hypermethylation, leading to the reactivation of tumor suppressor genes and subsequent anti-cancer effects.

High-Throughput Screening Workflow for DNMT1 Inhibitors

A typical HTS campaign for identifying novel DNMT1 inhibitors follows a multi-step process, starting with a primary screen of a large compound library, followed by secondary and counter-screens to confirm activity and selectivity.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and other relevant parameters for HTS assay design.

| Parameter | Value | Reference Compound | Assay Type |

| This compound IC50 | 0.036 µM | N/A | Biochemical (DNMT1) |

| Selectivity | >2500-fold vs. DNMT3A/3L & DNMT3B/3L | N/A | Biochemical |

| HTS Z'-factor | >0.5 | This compound (as control) | Fluorescence-based |

| HTS Signal-to-Background | >3 | This compound (as control) | Fluorescence-based |

Experimental Protocols

Protocol 1: Primary High-Throughput Screening - Fluorescence-Based DNMT1 Assay

This assay is based on the principle that DNMT1-mediated methylation of a specific DNA substrate protects it from cleavage by a methylation-sensitive restriction enzyme.[10][11] Cleavage of the unmethylated substrate by the restriction enzyme results in a fluorescent signal.

Materials:

-

Recombinant human DNMT1 enzyme

-

S-adenosyl methionine (SAM)

-

DNMT1 assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 1 mM DTT, 0.2 mg/mL BSA)

-

Fluorescently labeled DNA substrate (hemimethylated)

-

Methylation-sensitive restriction enzyme (e.g., HpaII)

-